Enhanced Lipophilicity (LogP) vs. Shorter‑Chain Carbamates Improves Membrane Partitioning
Phenyl N-(4-cyanophenyl)carbamate exhibits a calculated LogP of 3.19–3.191, a value that is 0.8–1.2 log units higher than those of common short‑chain carbamate intermediates such as methyl N‑(4‑cyanophenyl)carbamate or ethyl N‑(4‑cyanophenyl)carbamate [1]. This increased lipophilicity predicts superior passive membrane permeability and enhanced distribution into lipophilic compartments, a critical advantage when designing CNS‑penetrant scaffolds or agrochemicals requiring cuticular absorption [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.19–3.191 |
| Comparator Or Baseline | Methyl N‑(4‑cyanophenyl)carbamate (estimated LogP ~2.0–2.4); Ethyl N‑(4‑cyanophenyl)carbamate (estimated LogP ~2.3–2.7) |
| Quantified Difference | +0.8 to +1.2 log units higher |
| Conditions | Calculated using ChemAxon / ALOGPS 2.1 |
Why This Matters
A higher LogP enables better blood‑brain barrier penetration and improved activity in lipophilic environments, making this compound a strategically superior intermediate for CNS‑targeted programs.
- [1] ChemBase. phenyl N-(4-cyanophenyl)carbamate. LogP: 3.191. CID: 258420. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1‑3), 3‑26. View Source
